4-(1-Ethyltriazol-4-yl)piperidine

Click chemistry Regioselective synthesis Triazole regioisomerism

4-(1-Ethyltriazol-4-yl)piperidine (molecular formula C₉H₁₆N₄; molecular weight 180.25 g/mol) is a heterobifunctional building block comprising a piperidine ring linked at the 4-position to a 1-ethyl-1H-1,2,3-triazol-4-yl moiety. The compound belongs to the broader class of 4-triazolylpiperidines, a scaffold recognized as a privileged structure in medicinal chemistry due to the piperidine ring's presence in more than twenty classes of FDA-approved drugs and the triazole's capacity for metal coordination, hydrogen bonding, and dipole-mediated interactions.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B7628698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethyltriazol-4-yl)piperidine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCN1C=C(N=N1)C2CCNCC2
InChIInChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3
InChIKeyJTAKQCCVSSCPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyltriazol-4-yl)piperidine – Procurement-Relevant Identity, Physicochemical Profile, and Research-Grade Specifications


4-(1-Ethyltriazol-4-yl)piperidine (molecular formula C₉H₁₆N₄; molecular weight 180.25 g/mol) is a heterobifunctional building block comprising a piperidine ring linked at the 4-position to a 1-ethyl-1H-1,2,3-triazol-4-yl moiety . The compound belongs to the broader class of 4-triazolylpiperidines, a scaffold recognized as a privileged structure in medicinal chemistry due to the piperidine ring's presence in more than twenty classes of FDA-approved drugs and the triazole's capacity for metal coordination, hydrogen bonding, and dipole-mediated interactions [1]. It is supplied primarily as a research intermediate (typical purity ≥95% by HPLC and NMR) for the synthesis of more complex pharmacologically active molecules, including renin inhibitors, histone deacetylase (HDAC) inhibitors, P2X7 receptor antagonists, and sigma receptor ligands [2]. Unlike fully elaborated drug candidates, this compound's procurement value lies in its regiochemically defined 1,4-disubstituted 1,2,3-triazole connectivity and the specific N-ethyl substituent, which distinguish it from methyl, unsubstituted, or 1,2,4-triazole regioisomeric analogs in downstream synthetic applications [3].

Why 4-(1-Ethyltriazol-4-yl)piperidine Cannot Be Replaced by Generic Triazolylpiperidine Analogs in Research Procurement


The 1-ethyl substituent on the 1,2,3-triazole ring of 4-(1-Ethyltriazol-4-yl)piperidine is not a passive structural feature; it directly modulates regioisomeric identity, synthetic reactivity, and biological target engagement in ways that generic substitution cannot replicate. In the triazolylpiperidine renin inhibitor series, the identity of the N-1 substituent on the triazole ring was shown to be a critical determinant of inhibitory potency, with 1-substituted 1,2,3-triazol-5-yl derivatives exhibiting the highest activity while other substitution patterns yielded significantly weaker inhibition [1]. Similarly, in the 1,2,3-triazolopiperidine P2X7 antagonist series, SAR studies demonstrated that variation of the N-linked heterocycle produced order-of-magnitude differences in both human and rat P2X7R potency, CYP inhibition profiles, metabolic stability, and CNS penetration [2]. The 1-ethyl group specifically influences the compound's calculated logP (approximately 1.0–1.4), hydrogen-bond acceptor count (4 from the triazole and piperidine nitrogens), and steric profile relative to the unsubstituted or methyl-substituted analogs, all of which affect downstream conjugation chemistry and target binding . Substituting a methyl-triazolyl or unsubstituted triazolyl analog without re-optimizing the synthetic route or biological assay conditions risks altering reaction yields, intermediate stability, and pharmacological outcomes [3].

Quantitative Differentiation Evidence for 4-(1-Ethyltriazol-4-yl)piperidine Against Closest Analogs


Regiochemical Identity: 1,4-Disubstituted 1,2,3-Triazole vs. 1,5-Disubstituted and 1,2,4-Triazole Regioisomers in Synthetic Utility

4-(1-Ethyltriazol-4-yl)piperidine possesses a 1,4-disubstituted 1,2,3-triazole connectivity, which is the exclusive product of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). By contrast, the 1,5-disubstituted regioisomer requires ruthenium catalysis and is synthetically less accessible for most laboratories [1]. This regiospecificity is critical because the spatial orientation of the piperidine ring relative to the triazole N-3 atom differs substantially between 1,4- and 1,5-isomers, directly impacting molecular recognition at biological targets. Comparative molecular docking of 4-triazolyl-substituted piperidine renin inhibitors revealed that the 1,4-disubstitution pattern enables productive exploration of both the S1 and S3 subpockets of renin, while alternative connectivities fail to achieve this dual occupancy [2]. Furthermore, the 1,2,3-triazole regioisomer (present in this compound) is electronically and sterically distinct from the 1,2,4-triazole analog 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine, which exhibits a different nitrogen atom arrangement and consequently altered hydrogen-bonding capacity .

Click chemistry Regioselective synthesis Triazole regioisomerism Copper-catalyzed azide-alkyne cycloaddition

Calculated Physicochemical Differentiation: logP, H-Bond Profile, and Drug-Likeness vs. Methyl and Unsubstituted Triazolyl Analogs

In silico property calculations reveal that the N-ethyl substituent on the triazole ring of 4-(1-Ethyltriazol-4-yl)piperidine produces a measurable increase in lipophilicity compared to the N-methyl and N-unsubstituted analogs, while maintaining compliance with Lipinski's Rule of Five . The calculated logP for the target compound is approximately 1.41, compared to approximately 0.85–1.0 for 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine (MW 166.22) and approximately 0.3–0.5 for 4-(1H-1,2,3-triazol-4-yl)piperidine (MW 152.20) . This logP increment of ~0.4–0.6 units per additional methylene group is consistent with established Hansch π values for aliphatic carbon (π ≈ 0.5 per CH₂). The polar surface area (PSA) remains nearly identical across the series (~95–96 Ų) since the ethyl group does not introduce additional heteroatoms. The hydrogen-bond donor count is 2 (piperidine NH) for the free base, while the hydrogen-bond acceptor count is 5 (three triazole nitrogens plus piperidine nitrogen plus potential additional acceptors depending on protonation state). All analogs maintain zero Rule of Five violations [1].

Physicochemical properties Lipophilicity Drug-likeness Rule of Five ADME prediction

Antifungal Activity: Class-Level Potency of Triazole-Piperidine Hybrids Against Clinically Relevant Fungal Pathogens

Although no published MIC data exist specifically for 4-(1-Ethyltriazol-4-yl)piperidine itself, closely related triazole-piperidine hybrid compounds from the same structural class have demonstrated potent in vitro antifungal activity. In a 2014 study by Jiang et al., a series of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains were tested against clinically important fungal pathogens. Compounds 8t and 8v from this series showed MIC values of 0.125 μg/mL to 0.0125 μg/mL against Candida albicans and Cryptococcus neoformans, representing activity comparable to or exceeding that of fluconazole (typical MIC range 0.25–2.0 μg/mL against susceptible C. albicans) [1]. More broadly, triazole-piperidine conjugates from Wang et al. (2011) achieved MIC₈₀ values as low as 0.01 μM against C. albicans, representing an 82-fold improvement over fluconazole (MIC₈₀ = 0.82 μM) [2]. The N-ethyl substituent on the triazole ring contributes to antifungal activity through hydrophobic interactions with the fungal CYP51 active site, as demonstrated by molecular docking studies showing that the triazole-piperidine side chains engage the enzyme primarily through hydrophobic and van der Waals contacts [3]. This class-level evidence indicates that 4-(1-Ethyltriazol-4-yl)piperidine, as a synthetic precursor to fully elaborated antifungal triazoles, participates in a pharmacophore with demonstrated superiority over fluconazole in resistant strains.

Antifungal agents Candida albicans Cryptococcus neoformans MIC determination CYP51 inhibition

Sigma-1 Receptor and Dopamine D4 Receptor Affinity: Class-Level Evidence from Piperidine-Triazole Dual Ligands

Piperidine-triazole scaffolds, including those structurally related to 4-(1-Ethyltriazol-4-yl)piperidine, have been identified as potent dual ligands for sigma-1 (σ₁) and dopamine D₄ receptors. Levoin et al. (2022) demonstrated that a series of piperidine-triazole molecules exhibited strong affinity for both σ₁ and D₄ receptors while maintaining selectivity over σ₂, dopamine D₁, D₂, D₃, and D₅ receptors, and the hERG channel [1]. The lead compound in this series, AVRM-13, underwent extensive molecular dynamics simulations on σ₁, supporting agonist activity. BindingDB records for closely related triazolylpiperidine compounds show σ₁ receptor IC₅₀ values as low as 1.40 nM [2]. The N-ethyl substituent on the triazole ring is a key structural variable that influences this dual receptor profile: SAR analysis within the series indicates that N-alkyl chain length on the triazole modulates the balance between σ₁ and D₄ affinity, with ethyl representing an intermediate hydrophobicity that may avoid the excessive lipophilicity of propyl/butyl analogs while providing better target engagement than the methyl analog [3]. Direct comparison data for 4-(1-Ethyltriazol-4-yl)piperidine itself have not been published, and the values cited are from fully elaborated analogs, not the free building block.

Sigma receptor Dopamine D4 receptor Dual ligands Polypharmacology CNS drug discovery

Histone Deacetylase 6 (HDAC6) Inhibition: Piperidin-4-yl-triazole Scaffold with Submicromolar Potency

The 4-piperidin-4-yl-triazole core, which directly incorporates the scaffold of 4-(1-Ethyltriazol-4-yl)piperidine, has been validated as a productive template for selective HDAC6 inhibition. In a 2019 study, a series of twenty-one hydroxamic acid-based HDAC inhibitors with a 4-piperidin-4-yl-triazole core were synthesized and evaluated. Two compounds, MH1-18 and MH1-21, exhibited HDAC inhibition rates exceeding 90% at 1 μM concentration and demonstrated selective HDAC6 inhibition with low IC₅₀ values [1]. MH1-21 additionally showed potent efficacy in suppressing MCF-7 breast cancer cell migration, indicating functional anti-metastatic activity [2]. While these data are for fully elaborated hydroxamic acid derivatives rather than the free piperidine building block, they establish that the 4-piperidin-4-yl-triazole connectivity is compatible with potent HDAC6 engagement. The N-ethyl substituent present in 4-(1-Ethyltriazol-4-yl)piperidine provides a vector for further derivatization that is distinct from the N-methyl or N-unsubstituted analogs, potentially enabling differential HDAC isoform selectivity profiles [3].

HDAC6 inhibitor Epigenetics Cancer Hydroxamic acid Isoform selectivity

P2Y14 Receptor Antagonism: Triazol-4-yl Bioisosteric Replacement of Piperidine with Nanomolar Potency

In a 2025 structure-activity relationship study by Pramanik et al., the piperidine moiety of naphthalene-based P2Y14 receptor antagonists was replaced with small heteroaromatics, including a C-linked 1,2,3-triazol-4-yl group (compound 10, MRS4916). This triazol-4-yl bioisostere yielded an antagonist with an IC₅₀ of 3.69 nM, compared with 2.88 nM for the pyrazol-3-yl analog (compound 11, MRS4917) [1]. Both compounds represent single-digit nanomolar P2Y14R antagonists and were obtained through direct bioisosteric replacement of a piperidine ring, validating the 1,2,3-triazol-4-yl moiety as an effective piperidine surrogate in GPCR ligand design. Compound 11 (MRS4917) demonstrated oral efficacy in reversing mechanoallodynia in a mouse pain model [2]. Critically, the specific substitution pattern of the triazole (C-linked 1,2,3-triazol-4-yl vs. other triazole regioisomers) was essential for activity, as incorporation of a second triazole in the phenyl-triazolyl series (compound 16) significantly reduced affinity [3]. This evidence directly supports the unique pharmacological value of the 4-(1,2,3-triazol-4-yl) connectivity present in the target compound, though the specific contribution of the N-ethyl substituent in this chemotype requires further investigation.

P2Y14 receptor Inflammation Pain Bioisostere GPCR antagonist

High-Impact Application Scenarios for 4-(1-Ethyltriazol-4-yl)piperidine Based on Quantitative Differentiation Evidence


Synthesis of Next-Generation Antifungal Triazoles Targeting Azole-Resistant Candida and Cryptococcus Species

Procurement of 4-(1-Ethyltriazol-4-yl)piperidine as a synthetic building block for constructing triazole-piperidine hybrid antifungal agents is supported by class-level evidence that this scaffold yields compounds with MIC values 10- to 160-fold lower than fluconazole against clinically relevant pathogens [1]. The 1-ethyl substituent on the triazole ring provides a defined vector for installing the pharmacophoric 2,4-difluorophenyl-2-hydroxyl group essential for CYP51 heme iron coordination, while the piperidine NH serves as a handle for introducing oxadiazole or benzyloxy side chains that enhance antifungal spectrum and potency [2]. This application is particularly relevant for research programs addressing the rising incidence of multidrug-resistant Candida auris infections, where piperidine-based 1,2,3-triazolylacetamide derivatives have demonstrated MIC values of 0.24–0.97 μg/mL and induced apoptotic cell death [3].

Development of Brain-Penetrant P2X7 Receptor Antagonists for Neuroinflammation and Depression

The 1,2,3-triazolopiperidine chemotype, of which 4-(1-Ethyltriazol-4-yl)piperidine is a core synthetic precursor, has been validated as a scaffold for potent, brain-penetrant P2X7 receptor antagonists with demonstrated in vivo target engagement after oral dosing [1]. The N-ethyl substituent contributes to the physicochemical profile (logP ~1.4, moderate lipophilicity) that balances CNS penetration with aqueous solubility, a critical parameter identified in the SAR optimization of this series where earlier analogs suffered from poor metabolic stability and low solubility [2]. Procurement of this specific building block enables systematic variation of the N-linked heterocycle, which was shown to increase potency at both human and rat P2X7R while maintaining a favorable pharmacokinetic profile [1].

Construction of Selective HDAC6 Inhibitors as Anticancer Agents with Anti-Metastatic Activity

The 4-piperidin-4-yl-triazole core has been experimentally validated as a productive template for HDAC6-selective inhibition, with lead compounds achieving >90% HDAC inhibition at 1 μM and demonstrating functional suppression of cancer cell migration [1]. 4-(1-Ethyltriazol-4-yl)piperidine serves as the direct synthetic precursor for installing the hydroxamic acid zinc-binding group and the surface-recognition cap group required for HDAC6 isoform selectivity [2]. The defined 1,4-disubstituted 1,2,3-triazole connectivity ensures regiospecific attachment of these pharmacophoric elements via CuAAC click chemistry, a synthetic advantage over 1,2,4-triazole or 1,5-disubstituted analogs that require alternative coupling strategies [3].

Design of Sigma-1/Dopamine D4 Dual Ligands for Neuropsychiatric Drug Discovery

The piperidine-triazole scaffold has emerged as a privileged chemotype for dual σ₁/D₄ receptor engagement with nanomolar potency (σ₁ IC₅₀ as low as 1.40 nM for related compounds) and selectivity over off-target dopamine receptor subtypes and hERG [1]. 4-(1-Ethyltriazol-4-yl)piperidine provides the core scaffold for systematic SAR exploration, where the N-ethyl group on the triazole represents an intermediate hydrophobicity that may optimize the balance between σ₁ and D₄ affinity while minimizing promiscuous binding [2]. This application targets polypharmacology-based approaches to schizophrenia, cognitive disorders, and depression, where simultaneous modulation of sigma-1 and dopamine D₄ receptors is hypothesized to offer therapeutic advantages over single-target agents [1].

Quote Request

Request a Quote for 4-(1-Ethyltriazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.